molecular formula C23H26N2O5 B12210023 5-[3-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[3-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B12210023
M. Wt: 410.5 g/mol
InChI Key: ZWPABSBFUFDAQX-UHFFFAOYSA-N
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Description

5-[3-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a synthetic compound belonging to the class of pyrazoline derivatives. Pyrazolines are known for their diverse biological and pharmacological activities, making them a significant focus in medicinal chemistry .

Preparation Methods

The synthesis of 5-[3-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with 4-methylacetophenone in the presence of a base to form the corresponding chalcone. This chalcone then undergoes cyclization with hydrazine hydrate to form the pyrazoline ring. The final step involves the reaction of the pyrazoline derivative with glutaric anhydride to yield the target compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[3-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes like acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. It can also interact with reactive oxygen species, reducing oxidative stress and protecting cells from damage .

Comparison with Similar Compounds

Similar compounds include other pyrazoline derivatives such as:

  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
  • 4-(2,5-dimethoxyphenyl)-2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole

Compared to these compounds, 5-[3-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid exhibits unique structural features and biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

5-[5-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C23H26N2O5/c1-15-7-9-16(10-8-15)21-14-20(17-11-18(29-2)13-19(12-17)30-3)24-25(21)22(26)5-4-6-23(27)28/h7-13,21H,4-6,14H2,1-3H3,(H,27,28)

InChI Key

ZWPABSBFUFDAQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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